

D-Gulose: A Versatile Building Block in Modern Carbohydrate Synthesis

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Compound of Interest

Compound Name: *D-Gulose*

Cat. No.: *B119030*

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

D-Gulose, a rare aldohexose sugar, is gaining significant attention as a valuable building block in carbohydrate synthesis. As a C-3 epimer of D-galactose, its unique stereochemistry offers novel opportunities for the synthesis of diverse and biologically relevant oligosaccharides and glycoconjugates. This document provides detailed application notes and experimental protocols for the utilization of **D-gulose** in synthetic carbohydrate chemistry, intended to guide researchers in glycobiology, medicinal chemistry, and drug development.

Application Notes

D-Gulose and its derivatives are primarily utilized in the synthesis of complex carbohydrates that are not readily available from natural sources. Its distinct spatial arrangement of hydroxyl groups can influence the biological activity and physicochemical properties of the resulting glycans.

Key Applications:

- **Probing Carbohydrate-Protein Interactions:** Oligosaccharides containing **D-gulose** can be synthesized to investigate the binding specificity of lectins, antibodies, and enzymes. The unique stereochemistry of gulose can help elucidate the critical hydroxyl group orientations required for molecular recognition.

- **Development of Therapeutic Agents:** Glycans play crucial roles in various pathological processes, including inflammation, cancer, and infectious diseases. **D-Gulose**-containing oligosaccharides are being explored as potential inhibitors of specific biological pathways or as components of novel vaccines and drug delivery systems.
- **Exploration of Rare Sugar Metabolism and Signaling:** As a rare sugar, **D-gulose** can be used to study metabolic pathways and cellular signaling cascades. For instance, studies on the related rare sugar D-allose have shown effects on lifespan through the sirtuin and insulin signaling pathways in *Caenorhabditis elegans* [1][2]. It is hypothesized that **D-gulose** may exert similar or distinct effects on these evolutionarily conserved pathways, making it a valuable tool for metabolic research.

Workflow for **D-Gulose**-Containing Oligosaccharide Synthesis:

The chemical synthesis of oligosaccharides is a multi-step process that requires careful planning of protecting group strategies and glycosylation reactions.



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Caption: General workflow for the synthesis of oligosaccharides using **D-gulose**.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of D-Gulose from Lactitol

This protocol describes a method for the production of **D-gulose** from the readily available disaccharide lactitol, employing a combination of microbial transformation and chemical reactions. [3][4]

Materials:

- *Agrobacterium tumefaciens* M31 strain

- Tryptic Soy Broth (TSB) medium
- Lactitol
- Raney nickel catalyst
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- Microbial Oxidation:
 - Culture *Agrobacterium tumefaciens* M31 in TSB medium containing 1.0% lactitol as the sole carbon source at 30°C with shaking.
 - Monitor the accumulation of the keto-sugar (3-ketolactitol) in the supernatant.
- Chemical Reduction:
 - Activate Raney nickel by treating with 20% aqueous NaOH at 80°C for 6 hours, followed by washing with distilled water to a pH of 9.2.
 - Reduce the 3-ketolactitol in an aqueous solution (10-30% brix) with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This yields a mixture of lactitol and D-gulosyl-(β -1,4)-D-sorbitol.
- Acid Hydrolysis:
 - Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C for 6 hours.
 - This step cleaves the disaccharide to yield **D-gulose**, D-galactose, and D-sorbitol.
- Purification:
 - Purify **D-gulose** from the hydrolysis mixture using appropriate chromatographic techniques (e.g., column chromatography on silica gel or ion-exchange chromatography).

Quantitative Data:

Step	Product	Theoretical Yield
Microbial Oxidation & Reduction	D-gulosyl-(β -1,4)-D-sorbitol & Lactitol	~50% of each
Acid Hydrolysis	D-Gulose from Lactitol	~25%

Protocol 2: General Procedure for Glycosylation using a D-Gulose Donor (Illustrative)

This protocol outlines a general procedure for a glycosylation reaction, a key step in oligosaccharide synthesis. The specific protecting groups, activating agent, and reaction conditions will need to be optimized for each specific glycosyl donor and acceptor pair.

Materials:

- Protected **D-gulose** glycosyl donor (e.g., a thioglycoside or trichloroacetimidate)
- Protected glycosyl acceptor with a free hydroxyl group
- Anhydrous dichloromethane (DCM)
- Molecular sieves (4 Å)
- Promoter/activator (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor)
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

- Preparation:
 - Dry all glassware thoroughly.
 - Activate molecular sieves by heating under vacuum.

- Dissolve the **D-gulose** glycosyl donor and the glycosyl acceptor in anhydrous DCM in a flame-dried flask under an inert atmosphere.
- Add activated molecular sieves to the solution and stir for 30 minutes at room temperature.
- Glycosylation Reaction:
 - Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).
 - Add the promoter/activator (e.g., NIS followed by a catalytic amount of TfOH) to the stirred solution.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching and Work-up:
 - Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium thiosulfate solution).
 - Allow the mixture to warm to room temperature.
 - Filter the reaction mixture through a pad of celite to remove molecular sieves and wash the celite with DCM.
 - Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel to obtain the protected disaccharide.

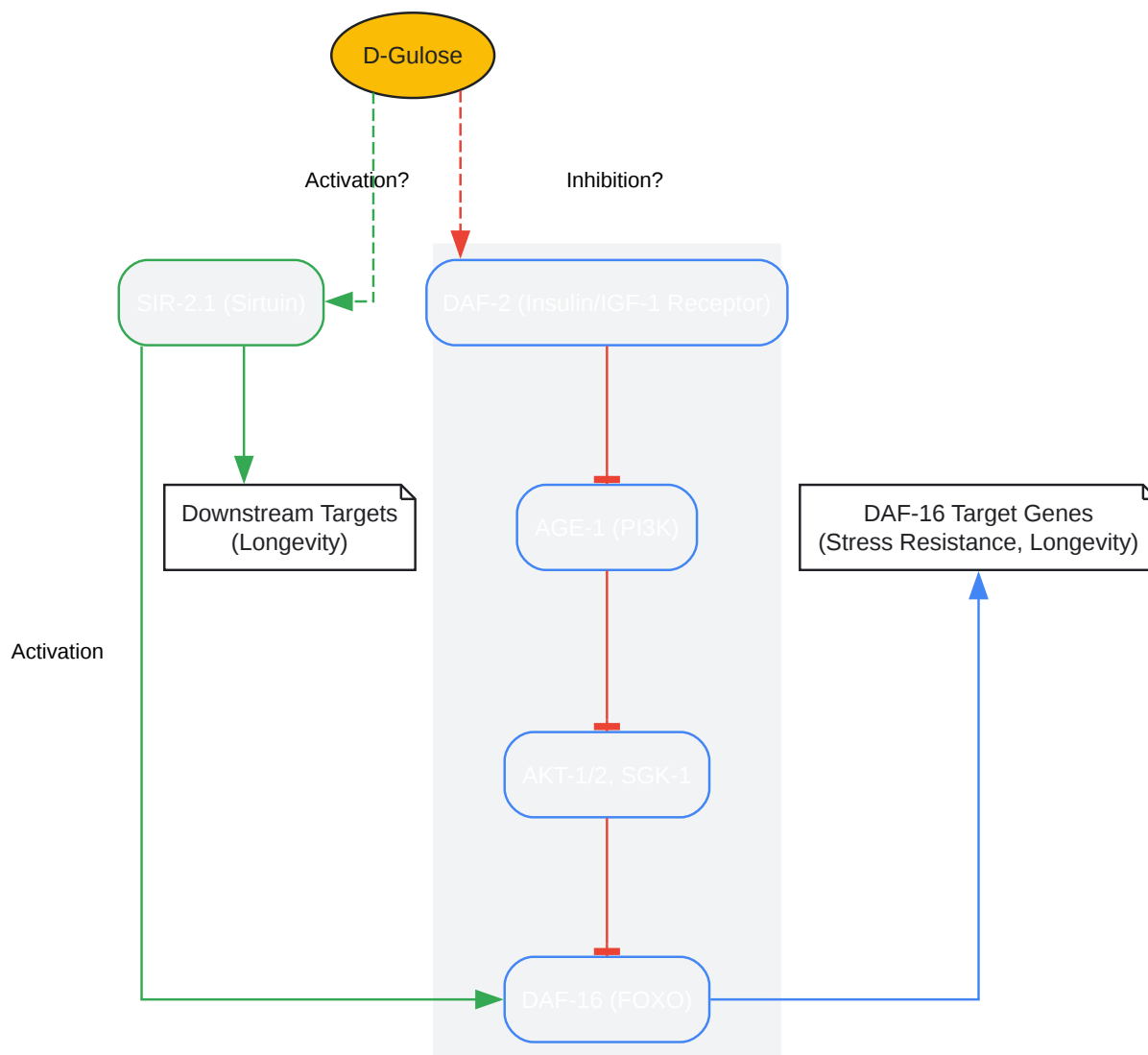
Quantitative Data (Example):

Reactants	Product	Yield Range
Protected D-gulose donor + Protected acceptor	Protected disaccharide	60-90%

(Note: Yields are highly dependent on the specific substrates and reaction conditions.)

Signaling Pathway Visualization

The rare sugar D-allose has been shown to extend the lifespan of *C. elegans* by modulating the insulin/IGF-1 signaling (IIS) and sirtuin pathways.^[1] Given the structural similarities among rare sugars, it is plausible that **D-gulose** could interact with similar pathways. The following diagram illustrates the hypothesized interaction of **D-gulose** with these key longevity pathways.



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Caption: Hypothesized signaling pathways affected by **D-gulose**.

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